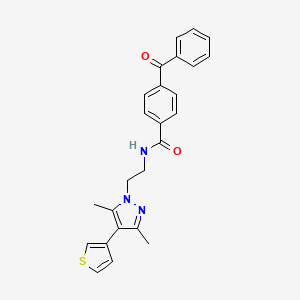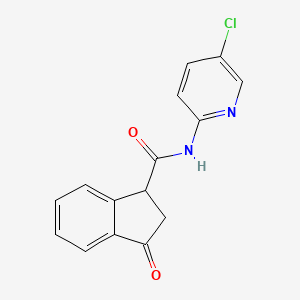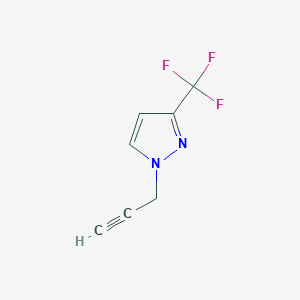![molecular formula C22H17ClFN3O3 B2698631 1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921840-54-2](/img/structure/B2698631.png)
1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrido[3,2-d]pyrimidine core, followed by the attachment of the benzyl groups. The benzyl groups themselves appear to have halogen (chlorine and fluorine) and ether (methoxy) substituents, which could be introduced using appropriate reagents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogen substituents and the ether linkage. For example, the chlorine and fluorine atoms might be susceptible to nucleophilic aromatic substitution reactions .科学的研究の応用
Synthetic Methods and Chemical Structures
The scientific research into compounds similar to 1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione focuses primarily on synthetic methods, chemical structures, and potential applications in various fields such as antibacterial, anticancer, and herbicidal activities. The compound is part of a broader class of biologically active molecules that utilize pyrido[3,2-d]pyrimidine cores, which serve as scaffolds for developing various pharmacologically active agents.
Efficient Synthesis and Structural Analysis : A notable research direction involves the efficient synthesis of pyrido[1,2-c]pyrimidine derivatives, with studies detailing nearly quantitative ring-closing reactions to form the core structure. Such compounds are investigated for their potential as antibacterial agents, highlighting the scaffold's versatility in drug development (Rosen, German, & Kerns, 2009).
Biological Activity Investigations : Research also extends to the exploration of biological activities, including urease inhibition, which is significant for developing treatments for conditions like Helicobacter pylori infections, which can lead to ulcers and gastric cancer. Compounds with the pyrido[1,2-a]pyrimidine-2,4(3H)-dione structure have been synthesized and tested for their urease inhibitory activity, revealing potential therapeutic applications (Rauf et al., 2010).
Nonlinear Optical Properties : Another area of interest is the investigation into the third-order nonlinear optical properties of related compounds, such as styryl dyes derived from the pyrimidine structure. These studies focus on the potential of these compounds for use in optical devices, demonstrating the diverse applications of pyrido[3,2-d]pyrimidine derivatives beyond pharmaceuticals (Shettigar et al., 2009).
Herbicidal Activities : The pyrimidine derivatives also show promise in agricultural applications, with some compounds demonstrating significant herbicidal activities. This suggests the potential of pyrido[3,2-d]pyrimidine derivatives in developing new herbicides that can contribute to agricultural productivity (Huazheng, 2013).
Antitumor and Antiviral Applications : Further studies include the synthesis of novel pyrimidine derivatives linked with various functional groups to assess their antitumor and antiviral activities. This research underscores the potential of pyrido[3,2-d]pyrimidine derivatives in developing new therapeutic agents for treating cancer and viral infections, showcasing the compound's importance in medicinal chemistry and drug discovery (Raić-Malić et al., 2000).
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O3/c1-30-15-9-7-14(8-10-15)12-27-21(28)20-19(6-3-11-25-20)26(22(27)29)13-16-17(23)4-2-5-18(16)24/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCHWVYOAANIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)
![methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2698552.png)

![3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid](/img/structure/B2698556.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698558.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)


![3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2698565.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698569.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2698571.png)